
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating multiple sclerosis (MS) and other autoimmune disorders. Fingolimod is an immunomodulatory drug that works by affecting the function of immune cells, particularly T cells, to reduce inflammation and prevent damage to the nervous system. In
Scientific Research Applications
Synthesis and Bioactivity
Synthesis and Antibacterial Activity : Research has focused on synthesizing new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties. These compounds have shown promising antibacterial and antifungal activities against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans. The synthesis involves condensing chalcones with hydrazinyl benzenesulfonamide hydrochloride, highlighting a method to create compounds with significant biological activities (Hassan, 2013).
Anticancer and Anti-HCV Agents : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, derived from celecoxib, displayed selective inhibition of HCV NS5B RdRp activity and showed no significant tissue damage in liver, kidney, colon, and brain, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
Chemical Properties and Interactions
Crystal Structure Analysis : Studies on isomorphous benzenesulfonamide crystal structures determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions reveal the influence of chlorine position on the crystal packing of compounds. These findings contribute to the understanding of molecular interactions in solid-state chemistry (Bats et al., 2001).
Herbicidal Activity
Herbicidal Applications : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides represent a new group of compounds with significant herbicidal activity, particularly as post-emergence treatments for dicotyledonous weed species. This highlights the potential agricultural applications of benzenesulfonamide derivatives (Eussen et al., 1990).
Synthesis Techniques
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives introduces an efficient method for creating compounds with potential biological activities. This technique offers advantages like excellent yields and eco-friendly conditions, which are essential for modern organic synthesis (Gul et al., 2017).
Properties
IUPAC Name |
2,5-dichloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c16-11-4-5-12(17)15(9-11)24(21,22)19-10-13(14-3-1-8-23-14)20-7-2-6-18-20/h1-9,13,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCPCYTWIGDRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
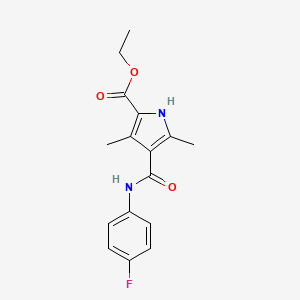
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)
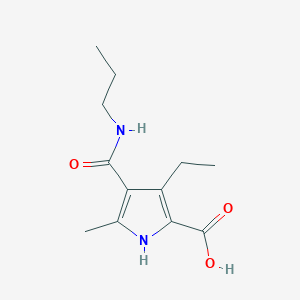
![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)
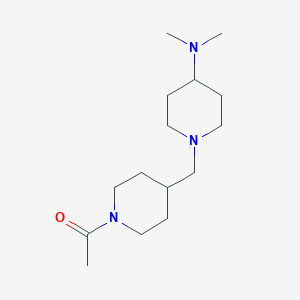
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)
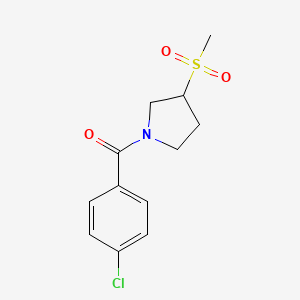
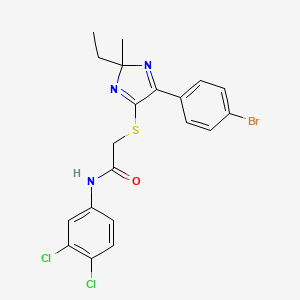

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)
